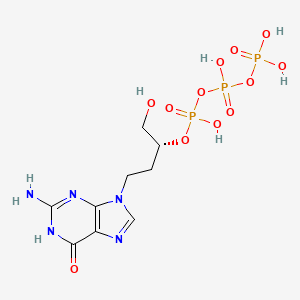
Triphosphoric acid, monoester with 2-amino-9-(3,4-dihydroxybutyl)-1,9-dihydro-6H-purin-6-one, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphosphoric acid, monoester with 2-amino-9-(3,4-dihydroxybutyl)-1,9-dihydro-6H-purin-6-one, ®- is a complex organic compound with significant biological and chemical applications. This compound is known for its role in antiviral therapies, particularly in the treatment of HIV infections .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the esterification of triphosphoric acid with 2-amino-9-(3,4-dihydroxybutyl)-1,9-dihydro-6H-purin-6-one. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxybutyl moiety.
Reduction: Reduction reactions can occur at the purinone ring, altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce new alkyl or acyl groups .
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and enzyme interactions.
Medicine: It is a key component in antiviral therapies, particularly for HIV treatment.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of this compound involves its interaction with viral enzymes, inhibiting their function and preventing viral replication. The molecular targets include reverse transcriptase and integrase, which are crucial for the life cycle of HIV. The compound’s structure allows it to bind effectively to these enzymes, blocking their activity and thereby reducing viral load .
類似化合物との比較
- Tenofovir disoproxil fumarate
- Emtricitabine
- Lamivudine
Comparison: Compared to these similar compounds, triphosphoric acid, monoester with 2-amino-9-(3,4-dihydroxybutyl)-1,9-dihydro-6H-purin-6-one, ®- exhibits unique properties such as higher stability and enhanced binding affinity to viral enzymes. These characteristics make it a valuable component in combination therapies for HIV .
特性
CAS番号 |
101232-26-2 |
|---|---|
分子式 |
C9H16N5O12P3 |
分子量 |
479.17 g/mol |
IUPAC名 |
[(2R)-4-(2-amino-6-oxo-1H-purin-9-yl)-1-hydroxybutan-2-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N5O12P3/c10-9-12-7-6(8(16)13-9)11-4-14(7)2-1-5(3-15)24-28(20,21)26-29(22,23)25-27(17,18)19/h4-5,15H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16)/t5-/m1/s1 |
InChIキー |
OPWBYXUDAJMVAC-RXMQYKEDSA-N |
異性体SMILES |
C1=NC2=C(N1CC[C@H](CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1CCC(CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


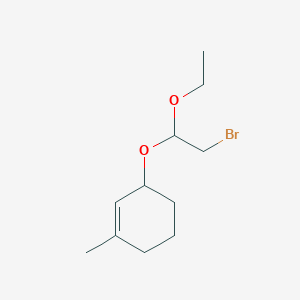

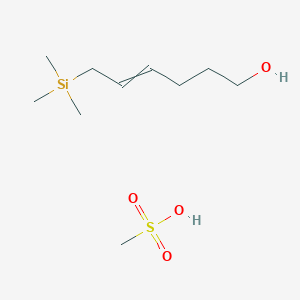
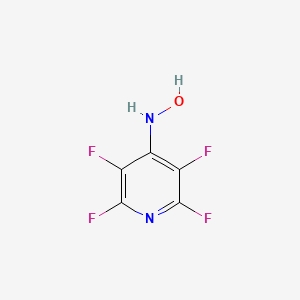
![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)
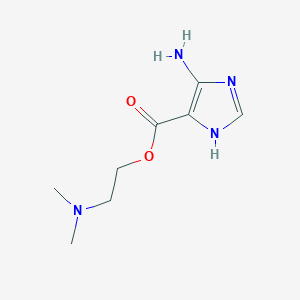
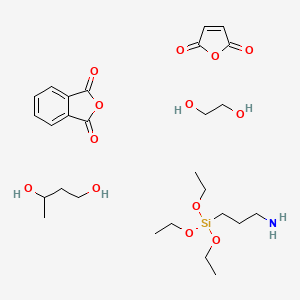
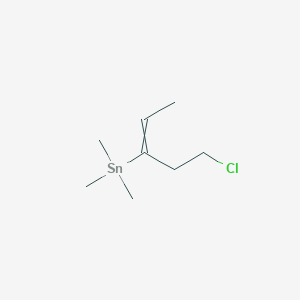
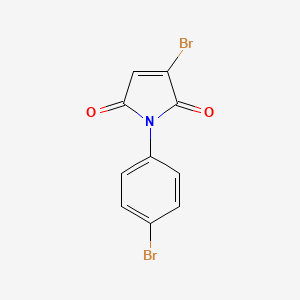
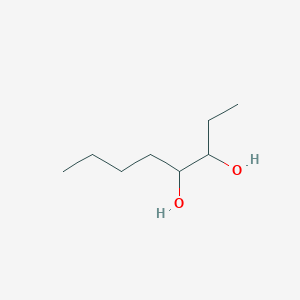
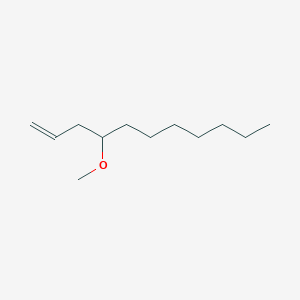
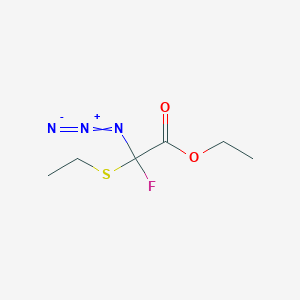
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
